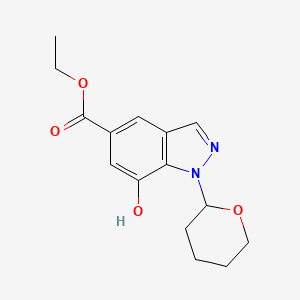

Ethyl 7-hydroxy-1-tetrahydropyran-2-YL-indazole-5-carboxylate

説明

Ethyl 7-hydroxy-1-tetrahydropyran-2-YL-indazole-5-carboxylate is a chemical compound with the molecular formula C15H18N2O4 . It is produced by PharmaBlock Sciences, Inc .

Synthesis Analysis

There are several methods to synthesize this compound. One method involves the use of potassium carbonate in N,N-dimethyl-formamide at 20℃ . Another method uses potassium carbonate in acetone under an inert atmosphere and reflux . A third method involves the use of ethanol and potassium carbonate for 6 hours under reflux .Molecular Structure Analysis

The molecular structure of this compound is complex, with a molecular weight of 290.32 . The compound includes a tetrahydropyran ring attached to an indazole ring, which is further connected to a carboxylate group .科学的研究の応用

Synthesis of Heterocyclic Systems

Ethyl 7-amino-3-(3-methyl-5-oxo-1-phenyl-2-pyrazolin-4-yl)-5-aryl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate underwent hydrolysis and cyclization, leading to compounds with significant biocidal properties against both Gram-positive and Gram-negative bacteria as well as fungi, showcasing its potential in the development of new antimicrobial agents (Youssef et al., 2011).

Development of Novel Dyes

The synthesis of 1H-pyrazolo[3,2-c]-s-triazoles from ethyl 5-hydrazino-3-methylpyrazole-4-carboxylate and their subsequent transformation into azamethine dyes, highlights its role in producing novel materials with potential applications in dye-sensitized solar cells and organic light-emitting diodes (Bailey, 1977).

Facilitating Isoxazole-Oxazole Conversion

A base-catalyzed isoxazole-oxazole ring transformation process involving ethyl 5-hydroxy-3-(5-methylisoxazol-4-yl)isoxazole-4-carboxylate was utilized in the preparation of a precursor for thienamycin synthesis, demonstrating its utility in complex organic syntheses (Doleschall & Seres, 1988).

Antagonistic Properties

Ethyl 7-hydroxy-1-tetrahydropyran-2-YL-indazole-5-carboxylate derivatives have been developed as CCR5 antagonists, showcasing their potential in the treatment of diseases such as HIV, where the CCR5 receptor plays a significant role (Ikemoto et al., 2005).

特性

IUPAC Name |

ethyl 7-hydroxy-1-(oxan-2-yl)indazole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O4/c1-2-20-15(19)10-7-11-9-16-17(14(11)12(18)8-10)13-5-3-4-6-21-13/h7-9,13,18H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VORDQTLCWUKJBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C(=C1)O)N(N=C2)C3CCCCO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-methoxy-1-phenyl-5-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine-10-carbonyl)pyridin-2(1H)-one](/img/structure/B2693466.png)

![6-(2,4-Dimethylphenyl)-2-ethyl-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2693468.png)

![N-(3,4-Dimethylphenyl)-4-[methyl-(6-methylpyrimidin-4-yl)amino]piperidine-1-carboxamide](/img/structure/B2693471.png)

![2-chloro-N-(2-(3,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-6-fluorobenzamide](/img/structure/B2693475.png)

![(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone](/img/structure/B2693484.png)